Cas no 54561-77-2 (1,3-Bis(piperidin-1-yl)propane-1,3-dione)

1,3-Bis(piperidin-1-yl)propane-1,3-dione is a diketone derivative featuring piperidine substituents at the 1- and 3-positions. This compound is of interest in organic synthesis and coordination chemistry due to its bifunctional structure, which enables chelation with metal ions, forming stable complexes. The piperidine rings enhance solubility in organic solvents and may influence reactivity in nucleophilic or electrophilic environments. Its symmetrical design offers potential as a building block for ligands or intermediates in pharmaceutical and materials science applications. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic transformations. Further studies may explore its utility in catalysis or as a precursor for heterocyclic frameworks.
1,3-Bis(piperidin-1-yl)propane-1,3-dione structure
54561-77-2 structure
Product Name:1,3-Bis(piperidin-1-yl)propane-1,3-dione
CAS No:54561-77-2
MF:C13H22N2O2
MW:238.325983524323
CID:383032
Update Time:2025-06-10

1,3-Bis(piperidin-1-yl)propane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • Piperidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI)
    • 1,3-di(piperidin-1-yl)propane-1,3-dione
    • 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE
    • 1,1'-malonyl-bis-piperidine
    • Malonsaeuredipiperidid
    • N,N'-Malonyl-bis-piperidin
    • 1,3-Bis(piperidin-1-yl)propane-1,3-dione
    • Inchi: 1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2
    • InChI Key: FFUHZFJGULSMMA-UHFFFAOYSA-N
    • SMILES: O=C(CC(N1CCCCC1)=O)N1CCCCC1

Computed Properties

  • Exact Mass: 238.16800
  • Monoisotopic Mass: 238.168128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6

Experimental Properties

  • Density: 1.121
  • Boiling Point: 438.8°C at 760 mmHg
  • Flash Point: 203.4°C
  • Refractive Index: 1.523
  • PSA: 40.62000
  • LogP: 1.27730

1,3-Bis(piperidin-1-yl)propane-1,3-dione Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1,3-Bis(piperidin-1-yl)propane-1,3-dione

Introduction to 1,3-Bis(piperidin-1-yl)propane-1,3-dione (CAS No. 54561-77-2)

1,3-Bis(piperidin-1-yl)propane-1,3-dione, identified by the Chemical Abstracts Service registry number 54561-77-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bidentate ligand, characterized by its dual piperidine substituents, has garnered attention due to its versatile applications in coordination chemistry and as a building block in drug development. The compound’s unique structural features make it a valuable candidate for designing novel molecular architectures with potential therapeutic benefits.

The molecular structure of 1,3-Bis(piperidin-1-yl)propane-1,3-dione consists of a propane backbone with two piperidine rings attached at the 1 and 3 positions. This configuration imparts remarkable steric and electronic properties, enabling it to act as an effective chelating agent in various chemical reactions. The presence of nitrogen atoms in the piperidine rings facilitates coordination with transition metals, making this compound particularly useful in catalytic systems.

In recent years, research has highlighted the role of 1,3-Bis(piperidin-1-yl)propane-1,3-dione in the development of novel catalysts for organic transformations. Its ability to stabilize metal centers while maintaining high reactivity has been exploited in cross-coupling reactions, hydrogenation processes, and polymerization reactions. These applications underscore the compound’s importance in synthetic chemistry and industrial processes.

Moreover, the pharmaceutical industry has shown interest in 1,3-Bis(piperidin-1-yl)propane-1,3-dione due to its potential as a pharmacophore. Studies have demonstrated its efficacy in modulating biological pathways by acting as a ligand for metal ions involved in enzymatic processes. The compound’s dual functionality allows for precise targeting of biological receptors, making it a promising candidate for drug discovery.

Recent advancements in medicinal chemistry have leveraged 1,3-Bis(piperidin-1-yl)propane-1,3-dione to develop new therapeutic agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The ability to fine-tune the electronic and steric environment through structural modifications has led to the identification of potent lead compounds with significant therapeutic potential.

The synthesis of 1,3-Bis(piperidin-1-yl)propane-1,3-dione (CAS No. 54561-77-2) typically involves multi-step organic reactions that require precise control over reaction conditions. The process often begins with the formation of a bis-piperidine intermediate followed by oxidation to introduce the carbonyl groups at the 1 and 3 positions. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.

In conclusion, 1,3-Bis(piperidin-1-yl)propane-1,3-dione represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and functional properties make it indispensable in coordination chemistry, catalysis, and pharmaceutical research. As ongoing studies continue to uncover new applications for this compound, its significance is expected to grow further in the coming years.

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